Cas no 1339022-69-3 (4-n-Butylthiobenzyl alcohol)

4-n-Butylthiobenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 4-n-Butylthiobenzyl alcohol
- (4-(Butylthio)phenyl)methanol
- Benzenemethanol, 4-(butylthio)-
-
- MDL: MFCD18891150
- インチ: 1S/C11H16OS/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3
- InChIKey: OWXTWKWNQVTWGG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(CO)=CC=1)CCCC
計算された属性
- せいみつぶんしりょう: 196.092
- どういたいしつりょう: 196.092
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 45.5
4-n-Butylthiobenzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB428526-1g |
4-n-Butylthiobenzyl alcohol; . |
1339022-69-3 | 1g |
€1621.70 | 2025-02-27 | ||
abcr | AB428526-5g |
4-n-Butylthiobenzyl alcohol |
1339022-69-3 | 5g |
€1373.40 | 2023-09-04 | ||
Fluorochem | 395914-1g |
4-n-Butylthiobenzyl alcohol |
1339022-69-3 | 97.0% | 1g |
£570.00 | 2023-04-19 | |
Fluorochem | 395914-5g |
4-n-Butylthiobenzyl alcohol |
1339022-69-3 | 97.0% | 5g |
£1,377.00 | 2023-04-19 | |
abcr | AB428526-1 g |
4-n-Butylthiobenzyl alcohol |
1339022-69-3 | 1g |
€594.40 | 2023-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655315-1g |
(4-(Butylthio)phenyl)methanol |
1339022-69-3 | 98% | 1g |
¥6260.00 | 2024-08-09 | |
abcr | AB428526-5 g |
4-n-Butylthiobenzyl alcohol |
1339022-69-3 | 5g |
€1,373.40 | 2023-04-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655315-5g |
(4-(Butylthio)phenyl)methanol |
1339022-69-3 | 98% | 5g |
¥17337.00 | 2024-08-09 |
4-n-Butylthiobenzyl alcohol 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
4-n-Butylthiobenzyl alcoholに関する追加情報
4-n-Butylthiobenzyl Alcohol (CAS 1339022-69-3): Properties, Applications, and Market Insights
4-n-Butylthiobenzyl alcohol (CAS 1339022-69-3) is a specialized organic compound with growing importance in pharmaceutical and material science applications. This sulfur-containing benzyl alcohol derivative has attracted significant attention due to its unique chemical properties and versatility in synthetic chemistry. As researchers seek sustainable synthetic intermediates and bioactive molecule precursors, compounds like 4-n-butylthiobenzyl alcohol have become increasingly valuable in modern chemical research and development.
The molecular structure of 4-n-butylthiobenzyl alcohol combines a benzyl alcohol moiety with a butylthio substituent at the para position, creating interesting electronic and steric effects. This structural feature makes it particularly useful as a building block in organic synthesis, especially for creating more complex sulfur-containing compounds. Recent studies highlight its potential as a precursor for pharmaceutical intermediates, with particular interest in its application for developing novel therapeutic agents.
In the current market landscape, demand for specialty benzyl alcohol derivatives like CAS 1339022-69-3 has been steadily increasing. Pharmaceutical companies are particularly interested in this compound's potential for creating targeted drug delivery systems and enzyme inhibitors. The global market for such fine chemicals is projected to grow significantly, driven by advancements in precision medicine and personalized therapeutics.
From a synthetic chemistry perspective, 4-n-butylthiobenzyl alcohol offers several advantages. Its thioether functionality provides excellent opportunities for further chemical modifications, while the hydroxyl group serves as a versatile handle for various transformations. Researchers are particularly interested in its potential for creating chiral auxiliaries and asymmetric catalysts, which are crucial for modern pharmaceutical synthesis.
The compound's physical and chemical properties make it suitable for various applications beyond pharmaceuticals. In material science, 4-n-butylthiobenzyl alcohol has shown promise as a precursor for functional polymers and surface modification agents. Its ability to form stable thin films and self-assembled monolayers has attracted attention from researchers working on advanced coatings and nanotechnology applications.
Quality control and characterization of CAS 1339022-69-3 are critical aspects for researchers and manufacturers. Advanced analytical techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy are typically employed to ensure the compound meets rigorous purity standards. The growing emphasis on green chemistry principles has also led to developments in more sustainable production methods for this and related compounds.
Storage and handling of 4-n-butylthiobenzyl alcohol require standard laboratory precautions. While not classified as hazardous under normal conditions, proper storage in airtight containers under inert atmosphere is recommended to maintain stability. The compound's shelf life can be significantly extended when stored at controlled temperatures, making it a reliable reagent for long-term research projects.
Looking toward future applications, researchers are exploring the potential of 4-n-butylthiobenzyl alcohol derivatives in emerging fields such as bioorthogonal chemistry and click chemistry applications. Its structural features make it an attractive candidate for developing new bioconjugation techniques and molecular probes. These applications align well with current trends in chemical biology and diagnostic development.
For synthetic chemists working with CAS 1339022-69-3, several optimized protocols have been developed for its incorporation into more complex molecular architectures. Recent publications highlight its utility in multicomponent reactions and cascade syntheses, where its dual functionality can be strategically exploited. These developments contribute to the growing toolbox of modern synthetic methodologies.
The commercial availability of 4-n-butylthiobenzyl alcohol has improved in recent years, with several specialty chemical suppliers now offering this compound in various quantities. Pricing trends reflect its status as a research-grade chemical, with costs varying based on purity levels and order quantities. Researchers are advised to verify certificates of analysis when sourcing this material for critical applications.
In conclusion, 4-n-butylthiobenzyl alcohol (CAS 1339022-69-3) represents an important building block in contemporary chemical research. Its unique combination of functional groups and synthetic versatility positions it as a valuable tool for developing new pharmaceuticals, advanced materials, and specialized chemical probes. As research continues to uncover new applications for sulfur-containing aromatic compounds, the significance of this particular derivative is likely to grow in both academic and industrial settings.
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